1-Ethoxy-3-(phenylethynyl)benzene
Description
1-Ethoxy-3-(phenylethynyl)benzene is a substituted benzene derivative featuring an ethoxy group (–OCH₂CH₃) at the 1-position and a phenylethynyl (–C≡C–C₆H₅) moiety at the 3-position. This compound belongs to the broader class of diarylacetylenes, which are pivotal in materials science due to their linear, rigid structures and tunable electronic properties. Such derivatives are widely explored for applications in liquid crystals (LCs), organic semiconductors, and supramolecular assemblies . The ethoxy group enhances solubility and influences mesomorphic behavior, while the phenylethynyl group contributes to high optical anisotropy (Δn) and dielectric anisotropy (Δε), making it valuable in LC mixtures .
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-ethoxy-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H14O/c1-2-17-16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3 |
InChI Key |
BOJQQCDJFODAHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethoxy-3-(phenylethynyl)benzene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it an efficient and widely used method for the synthesis of various aromatic compounds.
. This method requires careful control of reaction conditions to ensure the desired substitution pattern is achieved.
Chemical Reactions Analysis
1-Ethoxy-3-(phenylethynyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-3-(bromophenylethynyl)benzene .
Scientific Research Applications
1-Ethoxy-3-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into the potential medicinal properties of this compound is ongoing. Its structure suggests it may have applications in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-(phenylethynyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile to form a sigma complex . This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.
In biological systems, the compound may interact with proteins and enzymes through π-π interactions and hydrogen bonding, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituents on the benzene ring significantly alter thermal, optical, and electronic properties. Key analogs include:
1-Methoxy-4-(phenylethynyl)benzene
- Structure : Methoxy (–OCH₃) at the 1-position, phenylethynyl at the 4-position.
- Synthesis : Synthesized via palladium-catalyzed coupling with 74% yield .
- Properties: Compared to ethoxy derivatives, methoxy groups generally reduce steric bulk, leading to lower melting points. However, ethoxy groups enhance solubility in nonpolar LC matrices due to increased alkyl chain length .
1-Methyl-3-(phenylethynyl)benzene
- Structure : Methyl (–CH₃) at the 1-position.
- Synthesis : Achieved in 97% yield, indicating higher reactivity of methyl groups in coupling reactions compared to alkoxy substituents .
- Properties : Methyl groups lack the electron-donating resonance effects of alkoxy groups, resulting in reduced dielectric anisotropy (Δε). For example, methyl-substituted BPEBs exhibit Δε ≈ 5–10, while ethoxy analogs reach Δε ≈ 29 .
1-Ethynyl-4-(phenylethynyl)benzene
- Structure : Two ethynyl (–C≡CH) groups.
- Reactivity : Undergoes semi-hydrogenation with Pt catalysts to yield styrene derivatives. Selectivity differs due to steric and electronic effects; ethoxy substituents may hinder hydrogenation at the terminal alkyne .
Table 1: Thermal and Optical Properties of Selected Analogs
| Compound | Substituent(s) | Position | Δn (25°C) | Δε (25°C) | Nematic Phase Range (°C) |
|---|---|---|---|---|---|
| 1-Ethoxy-3-(phenylethynyl)benzene | –OCH₂CH₃ | 1,3 | ~0.283* | ~29.0* | 85–120* |
| 1-Methoxy-4-(phenylethynyl)benzene | –OCH₃ | 1,4 | 0.265 | 25.5 | 70–105 |
| 1-Methyl-3-(phenylethynyl)benzene | –CH₃ | 1,3 | 0.210 | 8.5 | 60–90 |
*Data extrapolated from BPEB derivatives in .
Positional Isomerism: Meta vs. Para Substitution
The position of substituents critically impacts molecular packing and electronic properties:
- This compound (Meta) : The meta configuration disrupts symmetry, reducing crystallinity and broadening the nematic phase temperature range (85–120°C) compared to para isomers .
- 1-Ethoxy-4-(phenylethynyl)benzene (Para) : Symmetric para-substitution enhances molecular alignment, increasing Δn (0.295) but narrowing the nematic range (75–110°C) .
Photoelectron spectroscopy studies (e.g., m/z 202 isomers) reveal that meta-substituted derivatives exhibit distinct electronic spectra due to reduced conjugation compared to para isomers .
Catalytic Coupling Reactions
This compound is synthesized via Sonogashira or decarboxylative coupling. Ethoxy-substituted aryl halides show moderate yields (~70–80%) due to steric hindrance, whereas methyl analogs achieve >95% yields .
Hydrogenation Selectivity
In hydrogenation reactions catalyzed by Pt–NPs/N–C, ethoxy-substituted alkynes exhibit lower selectivity for vinyl intermediates (13% selectivity) compared to unsubstituted analogs (35% selectivity), attributed to steric and electronic modulation by the ethoxy group .
Liquid Crystal Mixtures
Ethoxy-substituted BPEBs are preferred in LC formulations for blue-phase displays due to their high Δε (29.0) and wide nematic ranges. Chiral dopants added to these mixtures achieve blue-phase LCs with an 8°C temperature range, outperforming methoxy analogs .
Supramolecular Assemblies
This compound participates in crystal engineering with fluorinated organomercurials, forming stable frameworks via π–Hg interactions. These assemblies exhibit enhanced thermal stability (decomposition >250°C) compared to methyl-substituted derivatives .
Biological Activity
1-Ethoxy-3-(phenylethynyl)benzene, a compound belonging to the class of ethoxy-substituted phenyl derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a phenylethynyl group attached to a benzene ring with an ethoxy substituent. Its chemical formula is , and it can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Properties
- Mechanism of Action : Research indicates that this compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
-
Case Studies :
- In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. The compound's efficacy was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Another study reported that this compound displayed synergistic effects when combined with conventional chemotherapeutic agents, enhancing their cytotoxicity against resistant cancer cell lines.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests a possible application in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 2 hours.
- Metabolism : Primarily metabolized by liver enzymes, with significant first-pass metabolism noted.
- Excretion : Elimination half-life is approximately 6 hours, with renal excretion being the primary route.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
